![molecular formula C22H19ClN2O2 B4894180 [1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol](/img/structure/B4894180.png)
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a 4-chlorophenylmethyl and a 4-methoxyphenyl group, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For [1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 1-(4-chlorobenzyl)-1H-benzimidazole.
Substitution Reaction: The intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate hydrogenation reactions.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the aromatic rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives depending on the reagents used
Scientific Research Applications
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of [1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can bind to DNA grooves, interfering with DNA replication and transcription.
Enzyme Inhibition: It may inhibit enzymes involved in cell division and metabolic pathways, leading to cytotoxic effects on cancer cells.
Antimicrobial Action: The compound disrupts the formation of fungal hyphae and affects the division of microbial cells
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Carbendazim: A benzimidazole fungicide with broad-spectrum activity.
Thiabendazole: An antiparasitic benzimidazole derivative.
Albendazole: Used as an anthelmintic agent.
Benomyl: Another benzimidazole fungicide
Uniqueness
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of a 4-chlorophenylmethyl and a 4-methoxyphenyl group makes it a valuable compound for further research and development .
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-27-18-12-8-16(9-13-18)21(26)22-24-19-4-2-3-5-20(19)25(22)14-15-6-10-17(23)11-7-15/h2-13,21,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGUAHMFYICHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
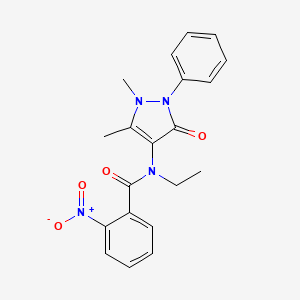


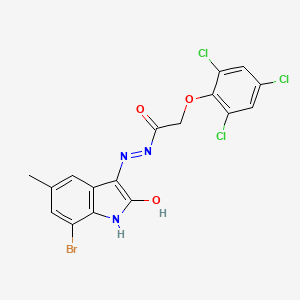
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
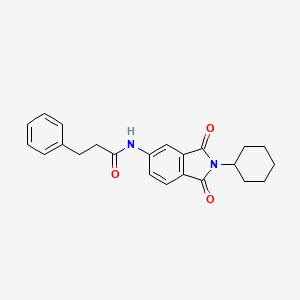

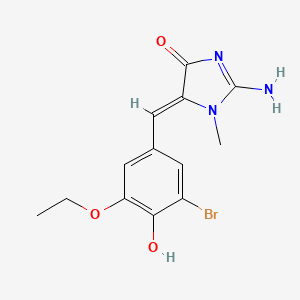

![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(oxazinan-2-yl)pyridine-3-carboxamide](/img/structure/B4894155.png)
![N-{1-[1-(2-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4894175.png)
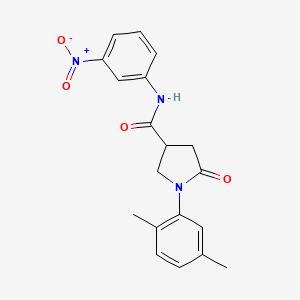
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione](/img/structure/B4894193.png)
